molecular formula C18H18N4O3 B429773 Methyl 4-[2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]oxybenzoate CAS No. 312310-00-2

Methyl 4-[2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]oxybenzoate

Cat. No. B429773
CAS RN: 312310-00-2
M. Wt: 338.4g/mol
InChI Key: NEXDZDGKLFECPR-UHFFFAOYSA-N
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Description

“Methyl 4-[2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]oxybenzoate” is a chemical compound with the molecular formula C17H16N4O3 .


Synthesis Analysis

The synthesis of related compounds has been carried out by alkylation process of pyrazoles with poly (bromomethyl) using the t-BuOK/THF . The 1 H-NMR, 13 C-NMR, and IR spectroscopic data of these ligands have been fully assigned .


Molecular Structure Analysis

The molecular structure of the compound can be determined by single-crystal X-ray diffraction . The crystalline structure of one compound was completely determined by single-crystal X-ray diffraction at 111 K and room temperature together with the isobaric thermal expansion .


Chemical Reactions Analysis

The catecholase activity studies were investigated using absorption measurements in methanol . The in situ complexes of the multidentate ligands have been found able to oxidize the catechol substrate .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be determined by various methods. For example, the molecular weight of the compound is 324.33 g/mol . Other properties such as XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, Covalently-Bonded Unit Count, Compound Is Canonicalized can be computed .

Advantages and Limitations for Lab Experiments

Methyl 4-[2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]oxybenzoate has several advantages for lab experiments. It is readily available and easy to synthesize. It has a long shelf life and can be stored at room temperature. However, it also has some limitations. It is highly toxic and must be handled with care. It is also expensive compared to other chemicals used in lab experiments.

Future Directions

There are several future directions for the use of Methyl 4-[2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]oxybenzoate in scientific research. One potential application is in the development of new anticancer drugs. It could also be used in the development of new antiviral and antibacterial drugs. Additionally, it could be used as a fluorescent probe for the detection of other biomolecules, such as proteins and lipids.
Conclusion:
This compound is a versatile chemical compound that has numerous applications in scientific research. Its pharmacological properties make it a valuable tool for the development of new drugs and the study of various biological processes. With further research, it has the potential to make significant contributions to the field of medicine and biology.

Synthesis Methods

Methyl 4-[2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]oxybenzoate can be synthesized by reacting 2-chloro-6-methylpyrimidine-4-carbaldehyde with 3,5-dimethylpyrazole in the presence of a base. The resulting compound is then reacted with methyl 4-hydroxybenzoate in the presence of a catalyst to yield the final product.

Scientific Research Applications

Methyl 4-[2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]oxybenzoate has been extensively used in scientific research due to its pharmacological properties. It has been shown to have antimicrobial, antiviral, and anticancer activities. It is also used as a fluorescent probe for the detection of DNA and RNA.

properties

IUPAC Name

methyl 4-[2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-11-10-16(20-18(19-11)22-13(3)9-12(2)21-22)25-15-7-5-14(6-8-15)17(23)24-4/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXDZDGKLFECPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)OC3=CC=C(C=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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